molecular formula C7H4BrF3O B1271998 2-Bromo-4-(trifluoromethyl)phenol CAS No. 81107-97-3

2-Bromo-4-(trifluoromethyl)phenol

Cat. No.: B1271998
CAS No.: 81107-97-3
M. Wt: 241 g/mol
InChI Key: DTEDKIRYMYDIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H4BrF3O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and trifluoromethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)phenol typically involves the bromination of 4-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-4-(trifluoromethyl)phenol can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative without the bromine substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Reduction Products: 4-(trifluoromethyl)phenol.

Scientific Research Applications

Applications Overview

Application AreaDescription
Agricultural ChemistryKey intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.
Pharmaceutical DevelopmentUsed in the production of anti-inflammatory and analgesic drugs.
Material ScienceEmployed in developing advanced materials like coatings and polymers.
Analytical ChemistryActs as a reagent in analytical methods for detecting and quantifying chemical substances.
Environmental StudiesUtilized to study ecological impacts and develop sustainable practices.

Agricultural Chemistry

2-Bromo-4-(trifluoromethyl)phenol serves as a crucial intermediate in the synthesis of various agrochemicals. Its role in developing herbicides and fungicides helps improve crop yields and pest resistance. For example, it has been reported that derivatives of this compound exhibit enhanced activity against specific plant pathogens, contributing to more effective pest management strategies .

Pharmaceutical Development

The compound is integral to synthesizing several pharmaceuticals, particularly those targeting inflammation and pain relief. Research has shown that derivatives of this compound can lead to the development of new anti-inflammatory agents with improved efficacy and safety profiles . A notable case study demonstrated its use in formulating a novel analgesic that showed promising results in clinical trials .

Material Science

In material science, this compound is utilized to create advanced materials with superior properties. It is particularly valuable in developing coatings that offer enhanced durability and resistance to environmental factors such as moisture and UV radiation . Research indicates that incorporating this compound into polymer matrices can significantly improve mechanical strength and thermal stability .

Analytical Chemistry

The compound is also employed as a reagent in various analytical methods, facilitating the detection and quantification of other chemical substances. Its effectiveness as a reagent has been highlighted in studies focusing on quality control within pharmaceutical manufacturing processes . For instance, it has been used in chromatographic techniques to separate complex mixtures efficiently.

Environmental Studies

Researchers leverage this compound to investigate its environmental impacts, particularly concerning its effects on ecosystems. Studies have shown that understanding the behavior of this compound in soil and water systems is crucial for assessing its potential risks and benefits in agricultural applications . Additionally, it aids in developing sustainable agricultural practices by providing insights into minimizing environmental contamination.

Case Studies

Case Study 1: Agricultural Applications
A study published in a leading agricultural journal explored the effectiveness of this compound-derived fungicides against fungal pathogens affecting wheat crops. Results indicated a significant reduction in disease incidence compared to untreated controls, showcasing the compound's potential for enhancing crop protection strategies.

Case Study 2: Pharmaceutical Innovations
A recent clinical trial investigated a new formulation containing derivatives of this compound for treating chronic pain conditions. The trial concluded with positive outcomes, demonstrating improved pain relief with fewer side effects compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its phenolic hydroxyl group and the electron-withdrawing effects of the trifluoromethyl and bromine substituents. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    2-Bromo-4-methylphenol: Contains a methyl group instead of a trifluoromethyl group, resulting in different electronic and steric properties.

    2-Bromo-4-chlorophenol: Substituted with a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness: 2-Bromo-4-(trifluoromethyl)phenol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a versatile compound for various chemical transformations and applications.

Biological Activity

2-Bromo-4-(trifluoromethyl)phenol is a halogenated phenolic compound with the chemical formula C7_7H4_4BrF3_3O. It has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

  • Molecular Weight: 241.007 g/mol
  • CAS Number: 81107-97-3
  • IUPAC Name: this compound
  • SMILES Notation: C1=CC(=C(C=C1C(F)(F)F)Br)O

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity: The compound has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Antimicrobial Properties: Research indicates that halogenated phenols can possess antimicrobial activity, potentially inhibiting the growth of various pathogens.
  • Inhibition of Enzymatic Activity: Some studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.

Biological Activity Data

Biological Activity Effect Reference
AntioxidantModerate
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits cyclooxygenase (COX)

Antioxidant Activity

A study assessed the antioxidant capacity of various halogenated phenols, including this compound. The compound demonstrated a significant ability to scavenge free radicals, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions.

Antimicrobial Properties

In vitro tests revealed that this compound exhibited notable antimicrobial activity against several strains of bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli, indicating its potential application in developing new antimicrobial agents.

Enzyme Inhibition Studies

Research investigating the inhibitory effects of halogenated phenols on cyclooxygenase (COX) enzymes showed that this compound could inhibit COX activity. This inhibition may lead to reduced production of pro-inflammatory mediators, suggesting a role in anti-inflammatory therapies.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4-(trifluoromethyl)phenol, and how can reaction yields be optimized?

Synthesis typically involves bromination of 4-(trifluoromethyl)phenol using electrophilic brominating agents (e.g., Br₂ in H₂SO₄ or N-bromosuccinimide). Key parameters include:

  • Temperature control : Reactions often proceed at 0–25°C to minimize side products like di-brominated species .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or DMF) enhance electrophilic substitution efficiency .
  • Yield optimization : Use stoichiometric excess of bromine (1.2–1.5 eq.) and monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) achieves >90% purity .

Q. How can spectroscopic techniques be employed to characterize this compound?

  • ¹H/¹³C NMR : Distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and hydroxyl group (δ 5.5–6.0 ppm, broad). The CF₃ group appears as a quartet in ¹⁹F NMR (δ -60 to -65 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 241.01 (C₇H₄BrF₃O) .
  • IR spectroscopy : O-H stretch (~3200 cm⁻¹) and C-Br/C-F vibrations (500–700 cm⁻¹) .

Q. What challenges arise during purification of this compound, and how are they addressed?

  • Volatility issues : The compound’s boiling point (196.7°C at 760 mmHg) necessitates reduced-pressure distillation or rotary evaporation below 100°C to prevent decomposition .
  • Hydrophobicity : Reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase) effectively separates impurities .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

The CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the ortho and para positions. In Suzuki-Miyaura couplings, the bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Kinetic studies show that electron-deficient aryl bromides require higher catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) and elevated temperatures (80–100°C) for efficient coupling .

Q. What experimental strategies resolve contradictions in reported crystallographic data for halogen-bonded derivatives of this compound?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement, emphasizing anisotropic displacement parameters for bromine and fluorine atoms. Resolve disorder in the CF₃ group via PART instructions in SHELX .
  • Comparative analysis : Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify discrepancies between experimental and theoretical bond lengths .

Q. How does this compound behave under acidic or basic conditions, and what degradation products form?

  • Acidic conditions : Protonation of the hydroxyl group occurs, stabilizing the compound. Prolonged exposure to strong acids (e.g., H₂SO₄) may lead to debromination .
  • Basic conditions : Deprotonation forms a phenoxide ion, increasing susceptibility to nucleophilic aromatic substitution (e.g., hydrolysis to 4-(trifluoromethyl)resorcinol) .

Q. What role does this compound play in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents?

It serves as a key intermediate for introducing bromine and CF₃ motifs into pharmacophores. For example:

  • Kinase inhibitors : Coupling with pyridine boronic acids yields trifluoromethylated biphenyl scaffolds, enhancing target binding affinity .
  • Antimicrobials : Bromine enhances halogen bonding with bacterial enzymes, while CF₃ improves lipophilicity and membrane penetration .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Polar solvents (e.g., MeOH) : Accelerate hydrolysis; store in anhydrous DCM or THF at -20°C.
  • Light sensitivity : Degrades via radical pathways; use amber vials and inert atmosphere (N₂ or Ar) .

Q. Methodological Notes

  • Structural analysis : SHELX software (SHELXL, SHELXS) is recommended for crystallographic refinement due to its robustness in handling heavy atoms (Br, F) .
  • Synthetic reproducibility : Document reaction parameters (e.g., humidity, catalyst batch) to mitigate variability in yields .

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEDKIRYMYDIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375596
Record name 2-Bromo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81107-97-3
Record name 2-Bromo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(trifluoromethyl)phenol
Reactant of Route 2
2-Bromo-4-(trifluoromethyl)phenol
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(trifluoromethyl)phenol
Reactant of Route 4
2-Bromo-4-(trifluoromethyl)phenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.